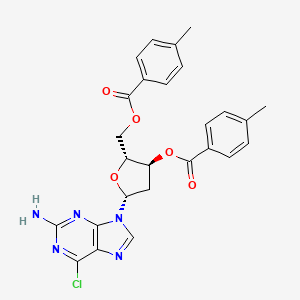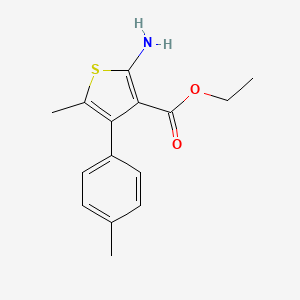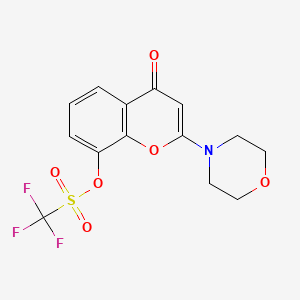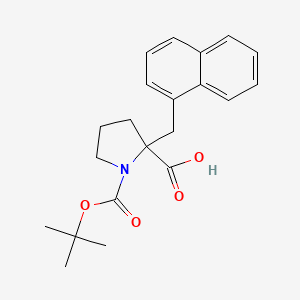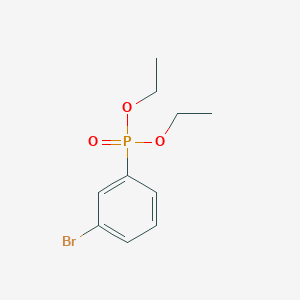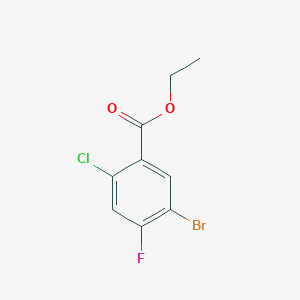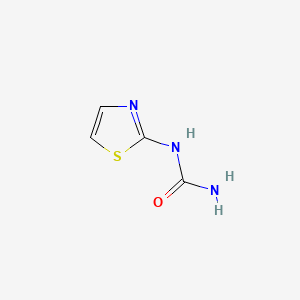
1-(Thiazol-2-yl)urea
Übersicht
Beschreibung
1-(Thiazol-2-yl)urea is a compound that features a thiazole ring attached to a urea moiety Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties, which could lead to new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Safety and Hazards
While specific safety and hazard information for 1-(Thiazol-2-yl)urea is not available, it is generally recommended to use personal protective equipment as required when handling similar compounds . These compounds should not be released into the environment and should not be allowed to contaminate the groundwater system .
Zukünftige Richtungen
Future research on 1-(Thiazol-2-yl)urea and its derivatives could focus on improving their druggability . For example, compound 6h, a thiazol-urea derivative, has shown promising results in inhibiting HepG2 cell proliferation and migration, and inducing cell cycle arrest and apoptosis . Further investigation of this compound and others like it could lead to the development of new therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)urea can be synthesized through several methods. One common approach involves the reaction of thiazole-2-amine with an isocyanate or carbamoyl chloride under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of 1-(Thiazol-2-yl)urea involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit kinases such as C-RAF and FLT3, which are involved in cell signaling pathways. By binding to these kinases, this compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(Thiazol-2-yl)urea can be compared to other thiazole-containing compounds, such as:
Thiazole: A simpler structure with similar reactivity but lacking the urea moiety.
Thiazolidine: A saturated analog of thiazole with different chemical properties.
Benzothiazole: A fused ring system with distinct biological activities.
The uniqueness of this compound lies in its combination of the thiazole ring and urea moiety, which imparts specific chemical and biological properties that are not observed in the simpler analogs.
Eigenschaften
IUPAC Name |
1,3-thiazol-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQDJZOARIHJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

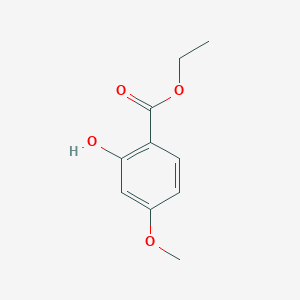

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)
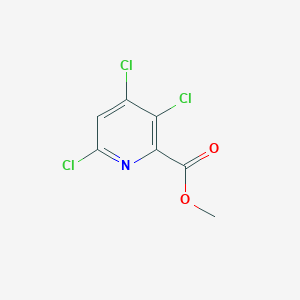

![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)

